2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride 2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride 6,7-Dimethyltetrahydropterin is a noncompetitive inhibitor of GTP cyclohydrolase I exhibiting an IC50 of 76-112 µM.

Brand Name: Vulcanchem
CAS No.: 167423-51-0
VCID: VC0061390
InChI: InChI=1S/C8H13N5O.ClH/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6;/h3-4,10H,1-2H3,(H4,9,11,12,13,14);1H
SMILES: CC1C(NC2=C(N1)C(=O)NC(=N2)N)C.Cl
Molecular Formula: C8H13N5O · HCl
Molecular Weight: 231.7

2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride

CAS No.: 167423-51-0

Cat. No.: VC0061390

Molecular Formula: C8H13N5O · HCl

Molecular Weight: 231.7

* For research use only. Not for human or veterinary use.

2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride - 167423-51-0

Specification

CAS No. 167423-51-0
Molecular Formula C8H13N5O · HCl
Molecular Weight 231.7
IUPAC Name 2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one;hydrochloride
Standard InChI InChI=1S/C8H13N5O.ClH/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6;/h3-4,10H,1-2H3,(H4,9,11,12,13,14);1H
Standard InChI Key GIHYTRGUZVYCQX-RFKZQXLXSA-N
SMILES CC1C(NC2=C(N1)C(=O)NC(=N2)N)C.Cl
Appearance Assay:≥99%A crystalline solid

Introduction

Basic Information and Chemical Properties

2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride, also known as DMPH4, belongs to the pterin family of compounds and serves as a synthetic reduced pterin cofactor in various biological systems . This compound is characterized by specific physical and chemical properties that make it suitable for research applications in biochemistry and molecular biology.

Identification and Nomenclature

The compound is identified by several registry numbers and synonyms which are summarized in Table 1.

Table 1: Identification Information for 2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride

ParameterInformation
Primary CAS Number945-43-7
Alternative CAS Number167423-51-0
EINECS Number213-413-8
Common Synonyms6,7-Dimethyl-5,6,7,8-tetrahydropterin hydrochloride; DMPH4; 2-amino-6,7-dimethyl-4-hydroxy-5,6,7,8-tetrahydropteridine hydrochloride; NSC 87950
Parent Compound CAS611-54-1

The variety of synonyms reflects its wide use across different research contexts and publications .

Physical and Chemical Properties

The physical state and key properties of the compound are essential for proper handling and storage in research settings, as detailed in Table 2.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₈H₁₄ClN₅O
Molecular Weight231.68 g/mol
Physical AppearanceWhite powder/crystalline solid
Melting Point244-247°C (with decomposition)
SolubilityPBS (pH 7.2): 1 mg/ml
Recommended Storage Temperature-20°C

The compound is characterized by its distinctive white appearance and relatively high melting point with decomposition . Its solubility profile supports its use in biological buffer systems, making it suitable for enzymatic studies .

Structural Characteristics

The molecular structure of 2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride features a pteridine core with specific modifications that contribute to its biochemical properties and functions.

Chemical Structure and Representation

The compound's structure includes a pteridine scaffold with two methyl groups at positions 6 and 7, an amino group at position 2, and a hydroxyl group at position 4. This structure is vital for its function as a cofactor in various enzymatic reactions.

Table 3: Structural Identifiers

Identifier TypeInformation
IUPAC Name2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one;hydrochloride
Standard InChIInChI=1S/C8H13N5O.ClH/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6;/h3-4,10H,1-2H3,(H4,9,11,12,13,14);1H
Standard InChIKeyGIHYTRGUZVYCQX-UHFFFAOYSA-N
SMILESCC1C(NC2=C(N1)C(=O)N=C(N2)N)C.Cl

The chemical structure identifiers provide standardized representations that are crucial for database searches and structural comparisons in chemical informatics.

Structural Relationship to Other Pterins

2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride shares structural similarities with natural pterins, particularly tetrahydrobiopterin (BH4), but with distinct differences in the side chains and reduction state . The dimethyl groups at positions 6 and 7 distinguish it from other pterins and contribute to its specific biochemical properties and stability profile.

Synthesis and Preparation Methods

The synthesis of 2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride typically involves multiple reaction steps, starting from appropriate precursors and following established synthetic routes.

Laboratory Synthesis Procedures

The primary synthesis pathway involves the reduction of a precursor compound, such as 6,7-dimethylpterin, followed by the addition of hydrochloric acid to form the hydrochloride salt. This process requires careful control of reaction conditions to ensure high yield and purity.

Table 4: Raw Materials for Synthesis

Raw MaterialFunction in Synthesis
2,3-ButanedioneSource for carbon framework
Sodium sulfiteReducing agent
Hydrochloric acidFor salt formation
Sodium hydroxidepH adjustment
2,5,6-Triaminopyrimidin-4-ol sulphatePrecursor for pteridine ring
CarbonReaction medium
Sodium carbonateBase for neutralization

These raw materials participate in various steps of the synthetic pathway to produce the final compound with the desired structure and properties .

Industrial Production Considerations

For larger-scale production, the laboratory synthesis is scaled up with adaptations to accommodate increased quantities, while maintaining strict control over reaction parameters to ensure consistent quality. Industrial synthesis often requires specialized equipment for handling larger volumes, precise temperature control, and efficient purification methods.

Biochemical Functions and Mechanisms

2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride serves crucial functions in various biochemical pathways, particularly as a cofactor for specific enzymes involved in amino acid metabolism and nitric oxide synthesis.

Role as Enzyme Cofactor

The compound functions as a synthetic reduced pterin cofactor for several key enzymes, supporting their catalytic activities in important metabolic pathways . Its effectiveness as a cofactor, while lower than the natural tetrahydrobiopterin, makes it valuable for research applications.

Table 5: Enzymatic Systems Utilizing DMPH4

EnzymeBiochemical FunctionRelative Activity
Nitric Oxide SynthaseCatalyzes formation of nitric oxide from L-arginineLower than BH4
Phenylalanine HydroxylaseConverts phenylalanine to tyrosineLower than BH4
Tyrosine HydroxylaseConverts tyrosine to L-DOPALower than BH4
Tryptophan HydroxylaseConverts tryptophan to 5-hydroxytryptophanLower than BH4

The compound's interaction with these enzymatic systems makes it valuable for studying mechanisms of amino acid hydroxylation and nitric oxide synthesis .

Research Applications

The unique properties of 2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride have led to its use in various research contexts, particularly in studies of neurotransmitter biosynthesis and nitric oxide production.

Studies on Catecholamine Biosynthesis

The compound has been extensively used in research on catecholamine biosynthesis, where it serves as a cofactor for tyrosine hydroxylase, a rate-limiting enzyme in this pathway . Studies have shown that catecholamines like epinephrine can inhibit tyrosine hydroxylase activity in a manner that is competitive with DMPH4, providing insights into the regulation of catecholamine synthesis .

Research has demonstrated that this inhibition can be counteracted by increasing the concentration of dihydropteridine reductase, suggesting a complex regulatory mechanism involving the pterin cofactor, the enzyme, and feedback inhibition by the products . These findings have contributed significantly to our understanding of neurotransmitter metabolism and its regulation.

Nitric Oxide Synthesis Research

As a cofactor for nitric oxide synthase, 2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride has been valuable in studies of nitric oxide production and signaling . Research using this compound has helped elucidate the mechanisms of nitric oxide synthesis and its role in various physiological processes.

Investigations have shown that while DMPH4 is less active than the natural cofactor tetrahydrobiopterin, it can still support nitric oxide synthesis, making it useful for comparative studies and for understanding the structural requirements for cofactor activity . Some research has explored modified versions of the compound, such as blocked dihydropteridines, as potential activators of nitric oxide synthase .

ParameterClassification
Hazard CodesXi (Irritant)
Signal WordDanger
Hazard StatementsH315: Causes skin irritation
H318: Causes serious eye damage
H335: May cause respiratory irritation
Risk Statements36/37/38-41-37/38
Safety Statements26-36-36/37/39-39

These classifications indicate that the compound requires careful handling to prevent adverse effects, particularly to the skin and eyes .

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